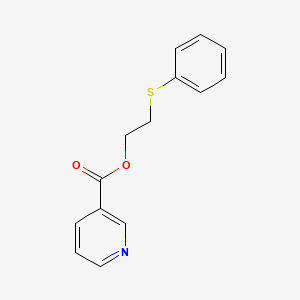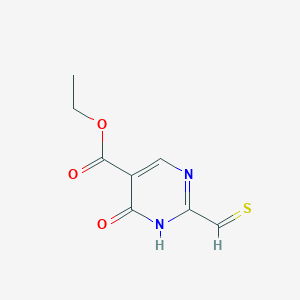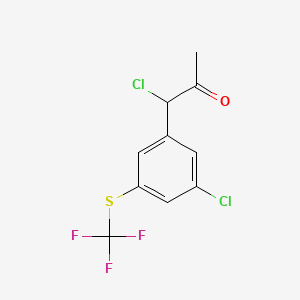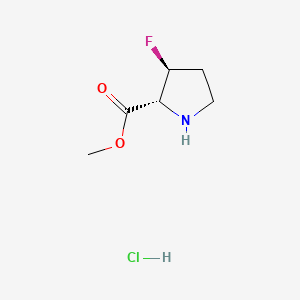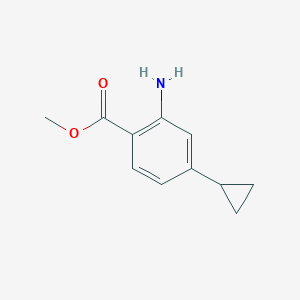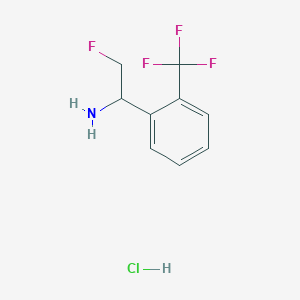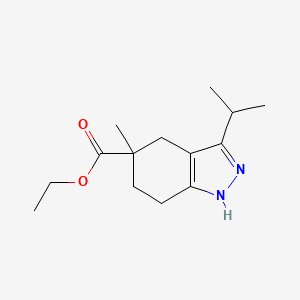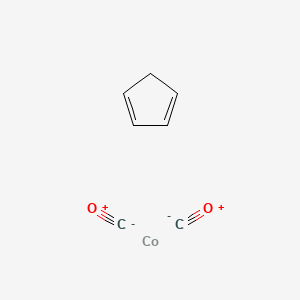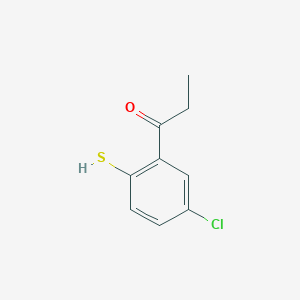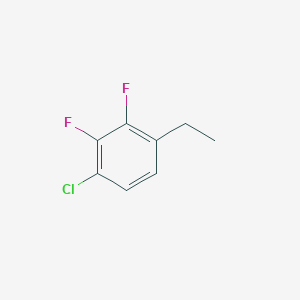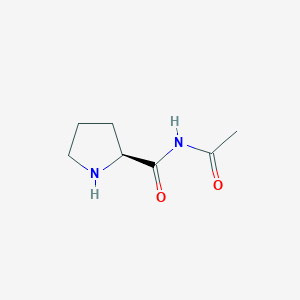
(2S)-N-acetyl-2-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-acetyl-L-proline amide is a derivative of the amino acid L-proline It is characterized by the presence of an acetyl group attached to the nitrogen atom of the proline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-acetyl-L-proline amide can be synthesized through the acetylation of L-proline. One common method involves reacting L-proline with acetic anhydride in an aqueous solution. The reaction is typically carried out at elevated temperatures, ranging from 50°C to 70°C, to ensure efficient acetylation . Another method involves the use of carboxylic acid chlorides in the presence of pyridine as a solvent . The reaction is monitored using thin-layer chromatography (TLC) and characterized using spectroscopic techniques such as FT-IR, 1H-NMR, and mass spectrometry .
Industrial Production Methods
In industrial settings, the production of N-acetyl-L-proline amide often involves large-scale acetylation processes. These processes utilize acetic anhydride as the acetylating agent and are conducted in aqueous solutions to facilitate the reaction. The reaction mixtures are heated to the desired temperature range to achieve high yields of the product .
Análisis De Reacciones Químicas
Types of Reactions
N-acetyl-L-proline amide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the acetyl group and the proline ring structure.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize N-acetyl-L-proline amide, leading to the formation of corresponding oxo derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce N-acetyl-L-proline amide to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of various substituted derivatives.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-acetyl-L-proline amide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-acetyl-L-proline amide involves its interaction with specific molecular targets and pathways. For instance, as an ACE inhibitor, it binds to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II. This inhibition leads to a decrease in blood pressure . The compound’s ability to form hydrogen bonds with active site residues is crucial for its inhibitory activity .
Comparación Con Compuestos Similares
N-acetyl-L-proline amide can be compared with other similar compounds, such as:
N-acetyl-L-glutamine: Used in sports medicine for muscle growth and endurance.
N-acetyl-4-hydroxy-L-proline: Used in the production of anti-inflammatory and analgesic formulations.
L-azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid found in plants.
Trans-4-hydroxy-L-proline: A major component of mammalian collagen.
N-acetyl-L-proline amide is unique due to its specific structure and the presence of the acetyl group, which imparts distinct chemical properties and biological activities.
Propiedades
Fórmula molecular |
C7H12N2O2 |
|---|---|
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
(2S)-N-acetylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H12N2O2/c1-5(10)9-7(11)6-3-2-4-8-6/h6,8H,2-4H2,1H3,(H,9,10,11)/t6-/m0/s1 |
Clave InChI |
XWNWCGHULLCXAD-LURJTMIESA-N |
SMILES isomérico |
CC(=O)NC(=O)[C@@H]1CCCN1 |
SMILES canónico |
CC(=O)NC(=O)C1CCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


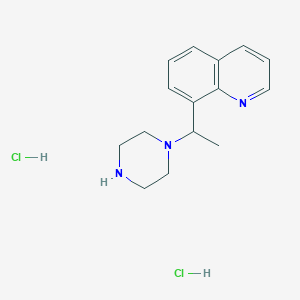
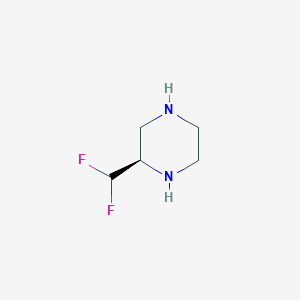
![2-Benzyl-8-((4-(trifluoromethyl)phenyl)sulfonyl)octahydro-2H-pyrazino[1,2-A]pyrazine](/img/structure/B14037838.png)
